8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage and the maintenance of genomic stability.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the DNA repair process, potentially leading to cell death in certain contexts.
Biochemical Pathways
Given its target, it is likely involved in theDNA repair pathway . The inhibition of Poly [ADP-ribose] polymerase 1 could disrupt this pathway, leading to downstream effects such as genomic instability and cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential to disrupt DNA repair processes. This could lead to genomic instability and, in certain contexts, cell death .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)29(23(26)31)13-5-8-16-6-3-2-4-7-16)28-15-14-27(22(28)25-20)18-11-9-17(24)10-12-18/h2-4,6-7,9-12H,5,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREFUWSKMHZLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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